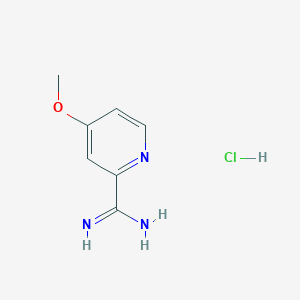

4-Methoxypicolinimidamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-methoxypyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c1-11-5-2-3-10-6(4-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUDWIBACXLPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704287 | |

| Record name | 4-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-66-0 | |

| Record name | 4-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypyridine-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Methoxypicolinimidamide Hydrochloride

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 4-Methoxypicolinimidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding of this important chemical entity.

Introduction: The Significance of Picolinimidamides in Modern Chemistry

Picolinimidamides are a class of compounds that have garnered significant attention in the field of medicinal chemistry and catalysis. Their unique structural features, particularly the presence of a pyridine ring and an amidine functional group, make them versatile building blocks and ligands. This compound, in particular, has emerged as a key player in nickel-catalyzed cross-coupling reactions, a testament to its utility in the synthesis of complex organic molecules.[1] This guide will delve into the practical aspects of its preparation and detailed analysis, providing a robust resource for its application in the laboratory.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is most effectively achieved through the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which is subsequently converted to the desired amidine upon treatment with ammonia.[2][3] The choice of the Pinner reaction is predicated on its reliability and wide applicability to a range of nitriles, including heteroaromatic substrates.[4][5]

Overall Synthesis Pathway

The synthesis begins with the commercially available 4-methoxypyridine-2-carbonitrile and proceeds in two main steps: the formation of the Pinner salt followed by ammonolysis.

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

4-Methoxypyridine-2-carbonitrile

-

Anhydrous Ethanol

-

Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (saturated solution in ethanol)

Step 1: Formation of Ethyl 4-methoxypicolinimidate hydrochloride (Pinner Salt)

-

Anhydrous Conditions: It is crucial to carry out this reaction under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the intermediate Pinner salt.[3][4] All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-methoxypyridine-2-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile).

-

Acidification: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so the rate of HCl addition should be controlled to maintain the temperature below 10 °C. Continue the addition of HCl until the solution is saturated.

-

Reaction Progression: Seal the flask and stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Pinner Salt: Upon completion, the Pinner salt will often precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum. The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield ethyl 4-methoxypicolinimidate hydrochloride as a solid. This intermediate is typically used in the next step without further purification due to its thermal instability.[3]

Step 2: Ammonolysis to this compound

-

Reaction Setup: Suspend the crude ethyl 4-methoxypicolinimidate hydrochloride (1.0 eq) in a saturated solution of ammonia in ethanol.

-

Reaction Progression: Stir the suspension at room temperature in a sealed vessel for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude solid is then triturated with a suitable solvent (e.g., a mixture of ethanol and diethyl ether) to induce crystallization. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Mechanism of the Pinner Reaction

The Pinner reaction proceeds through a well-established mechanism involving the activation of the nitrile by protonation, followed by nucleophilic attack of the alcohol.

Caption: Mechanism of the Pinner reaction for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃O | [6] |

| Molecular Weight | 187.63 g/mol | [6] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 174-176 °C | [6][7] |

| Purity | ≥95% | [6] |

Spectroscopic Data

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): The proton NMR spectrum is a key tool for structural elucidation. The expected signals for this compound are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | br s | 2H | -NH₂ (amidine) |

| ~9.0-9.5 | br s | 1H | =NH (amidine) |

| ~8.3 | d | 1H | H-6 (pyridine) |

| ~7.5 | d | 1H | H-3 (pyridine) |

| ~7.1 | dd | 1H | H-5 (pyridine) |

| 3.9 | s | 3H | -OCH₃ |

Note: The broad signals for the amidine protons are due to exchange with the solvent and quadrupole broadening from the nitrogen atoms.

¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz): The carbon NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (amidine) |

| ~160 | C-4 (pyridine) |

| ~150 | C-2 (pyridine) |

| ~148 | C-6 (pyridine) |

| ~110 | C-3 (pyridine) |

| ~108 | C-5 (pyridine) |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy (KBr): IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching (amidine) |

| 3050-2950 | C-H stretching (aromatic and aliphatic) |

| ~1660 | C=N stretching (amidine) |

| ~1600, 1570, 1480 | C=C and C=N stretching (pyridine ring) |

| ~1250 | C-O stretching (aryl ether) |

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base (C₇H₉N₃O), the expected [M+H]⁺ ion would be at m/z 152.08.

Applications in Organic Synthesis

This compound is primarily utilized as a ligand in transition metal catalysis, most notably in nickel-catalyzed cross-coupling reactions.[1] Its role is to stabilize the nickel catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Workflow for Nickel-Catalyzed Cross-Coupling

The general workflow for employing this compound as a ligand in a nickel-catalyzed cross-coupling reaction is outlined below.

Caption: General workflow for a nickel-catalyzed cross-coupling reaction using this compound as a ligand.

The use of this ligand has been demonstrated to be effective for the coupling of a wide range of substrates, including challenging combinations of electrophiles and nucleophiles.

Conclusion

This compound is a valuable and versatile compound in the realm of organic synthesis. Its preparation via the Pinner reaction is a reliable and scalable method. The detailed characterization data provided in this guide serves as a benchmark for researchers synthesizing this compound. Its application as a ligand in nickel-catalyzed cross-coupling reactions underscores its importance in the construction of complex molecular architectures, making it an indispensable tool for synthetic chemists.

References

An In-depth Technical Guide to 4-Methoxypicolinimidamide Hydrochloride: Properties, Characterization, and Application in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinimidamide hydrochloride is a specialized organic compound that has garnered attention primarily for its role as a highly effective ligand in transition metal catalysis, particularly in nickel-catalyzed cross-coupling reactions.[1][2] Its unique electronic and steric properties, stemming from the methoxy-substituted pyridine ring and the imidamide functional group, make it a valuable tool for synthetic chemists seeking to construct complex molecular architectures. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard protocols for its further characterization, and delves into its application in modern organic synthesis. While specific experimental data for this compound is not extensively published, this guide synthesizes available information and provides validated methodologies for its empirical investigation.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source/Comment |

| Chemical Name | This compound | [3] |

| Synonym(s) | Weix 2-pyridylcarboxamidine ligand | [3] |

| CAS Number | 1179361-66-0 | [3] |

| Molecular Formula | C₇H₁₀ClN₃O | [3] |

| Molecular Weight | 187.63 g/mol | [3] |

| Physical Form | Powder or solid | [3] |

| Melting Point | 174-176 °C | [3] |

| Solubility | No quantitative data available. As a hydrochloride salt, it is expected to have some solubility in polar protic solvents like water and ethanol. It is likely soluble in polar aprotic solvents such as DMSO and DMF, which are common solvents for cross-coupling reactions.[4][5] | Predicted based on general solubility principles for hydrochloride salts. |

| pKa | No experimental data available. The pKa of the related 5-Methoxypicolinimidamide hydrochloride is approximately 6.8 in DMSO, suggesting the amidinium ion is moderately acidic. The pKa is crucial for understanding its protonation state under various reaction conditions. | Inferred from analogous compounds. |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable protons of the amidinium group. The chemical shifts of the pyridine protons will be influenced by the electron-donating methoxy group and the electron-withdrawing imidamide group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Key signals will correspond to the carbons of the pyridine ring, the methoxy carbon, and the carbon of the imidamide group.

Diagram of Expected ¹H NMR and ¹³C NMR Chemical Shift Ranges

Caption: Predicted ¹H and ¹³C NMR chemical shift regions for key functional groups.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts as it can dissolve the compound and has a well-defined residual solvent peak.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

-

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak for the protonated molecule [M+H]⁺, where M is the free base (C₇H₉N₃O). Fragmentation may involve the loss of ammonia, the methoxy group, or cleavage of the pyridine ring.[6][7]

Protocol for Mass Spectrometric Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into an ESI-mass spectrometer. Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Expected Absorptions: The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the amidinium group, C=N stretching of the imidamide, C-O stretching of the methoxy group, and aromatic C-H and C=C stretching of the pyridine ring.[8][9]

Protocol for IR Spectroscopic Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Assign the observed absorption bands to the corresponding functional groups.

Synthesis and Purification

Diagram of a Plausible Synthetic Pathway

Caption: A potential synthetic route to this compound.

Generalized Synthetic Protocol

-

Imidate Formation: 4-Methoxypicolinonitrile is reacted with an alcohol (e.g., ethanol) under acidic conditions (e.g., HCl gas) to form the corresponding ethyl picolinimidate hydrochloride. This is then neutralized with a base to yield the free imidate.

-

Amidation: The intermediate imidate is then reacted with a source of ammonia (e.g., ammonia in an organic solvent or ammonium chloride with a base) to form 4-Methoxypicolinimidamide.

-

Salt Formation: The resulting free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid to precipitate this compound.

-

Purification: The final product can be purified by recrystallization from an appropriate solvent system.

Application in Nickel-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as a ligand in nickel-catalyzed cross-coupling reactions.[1][2] These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The role of the 4-Methoxypicolinimidamide ligand is to coordinate with the nickel center, thereby modulating its reactivity and stability throughout the catalytic cycle. The bidentate coordination of the pyridine nitrogen and one of the imidamide nitrogens creates a stable complex that can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The electron-donating methoxy group can enhance the electron density at the nickel center, which can promote the oxidative addition step.

Diagram of a Generalized Catalytic Cycle

Caption: A simplified catalytic cycle for a nickel-catalyzed cross-coupling reaction.

Experimental Workflow for a Nickel-Catalyzed Cross-Coupling Reaction

-

Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a reaction vessel is charged with a nickel precatalyst (e.g., NiCl₂·glyme), this compound, a reducing agent (if necessary), and a solvent (e.g., DMF or THF).

-

Addition of Reactants: The electrophilic coupling partners (e.g., an aryl halide and an alkyl halide) and any necessary additives are added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the appropriate temperature and monitored by a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the consumption of starting materials and the formation of the product.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Conclusion

This compound is a valuable ligand for advancing the capabilities of nickel-catalyzed cross-coupling reactions. While a comprehensive dataset of its physicochemical properties is not yet publicly available, this guide provides a solid foundation for its use and characterization. By employing the outlined analytical and synthetic protocols, researchers can effectively utilize this compound in their synthetic endeavors and contribute to a more complete understanding of its properties and reactivity. The continued exploration of ligands like this compound is crucial for the development of more efficient and selective catalytic transformations in organic chemistry and drug discovery.

References

- 1. This compound = 95 1179361-66-0 [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound = 95 1179361-66-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of 4-Methoxypicolinimidamide Hydrochloride in Modern Catalysis: A Mechanistic Deep Dive

Introduction: Redefining Carbon-Carbon Bond Formation

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone, particularly in the synthesis of complex molecules for pharmaceuticals and materials science. Historically, this has been dominated by cross-coupling reactions that unite a carbon electrophile with a pre-formed organometallic nucleophile. However, the advent of reductive cross-electrophile coupling (CEC) has offered a paradigm shift, enabling the direct union of two distinct electrophiles. This approach circumvents the often challenging preparation and handling of sensitive organometallic reagents. Central to the success of these advanced catalytic systems is the development of sophisticated ligands that can precisely control the reactivity of the transition metal catalyst. 4-Methoxypicolinimidamide hydrochloride has emerged as a key player in this field, particularly in nickel-catalyzed reactions, demonstrating superior performance in challenging chemical transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in the catalytic cycle and providing practical insights for researchers in drug development and chemical synthesis.

The Ligand's Core Function: A Bidentate Grip on Nickel's Reactivity

This compound is a member of the pyridyl carboxamidine class of ligands. Its "mechanism of action" is not biological but catalytic: it modulates the electronic properties and steric environment of a nickel center to facilitate a multi-step reaction pathway. The ligand coordinates to the nickel atom in a bidentate fashion, meaning it binds at two points. This chelation effect provides a stable complex that is crucial for maintaining the catalyst's integrity throughout the reaction.

The key to its efficacy lies in its electronic properties. The pyridine ring and the imidamide group work in concert to create a specific electronic environment around the nickel atom. The 4-methoxy group, being an electron-donating group, further tunes these properties, influencing the rates of key steps in the catalytic cycle. This fine-tuning is critical for achieving high yields and selectivity in the coupling of diverse and often complex substrates.

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The primary role of this compound is to facilitate the nickel-catalyzed reductive cross-electrophile coupling of an aryl halide (Ar-X) with an alkyl halide (R-X'). This process involves a series of carefully orchestrated steps where the nickel catalyst cycles through different oxidation states. While the precise mechanism can vary with specific substrates and conditions, a generally accepted pathway is illustrated below.

Figure 1: Proposed catalytic cycle for the nickel-catalyzed cross-electrophile coupling reaction facilitated by a pyridyl carboxamidine ligand (L), such as this compound.

-

Activation of the Precatalyst: The reaction typically starts with a nickel(II) salt (e.g., NiCl₂) and the this compound ligand. A stoichiometric reductant, such as zinc or manganese powder, reduces the Ni(II) precatalyst to the active Ni(0) species.

-

Oxidative Addition: The electron-rich Ni(0) complex readily reacts with the aryl halide (Ar-X) in an oxidative addition step. This is a crucial step where the C-X bond is broken, and a new organonickel(II) complex, L-Ni(II)(Ar)(X), is formed. The ligand's structure and electronics are vital for promoting this step, especially with less reactive aryl chlorides.

-

Reduction to a Ni(I) Intermediate: The L-Ni(II)(Ar)(X) species is then reduced by another equivalent of the metallic reductant to form a L-Ni(I)(Ar) intermediate. This reduction is a key feature of the cross-electrophile coupling mechanism.

-

Alkyl Radical Formation and Capture: Concurrently, the alkyl halide (R-X') is reduced to form a highly reactive alkyl radical (R•). This can be initiated by the Ni(0) species or the external reductant. The L-Ni(I)(Ar) complex then acts as a radical trap, rapidly capturing the alkyl radical to form a high-valent L-Ni(III)(Ar)(R)(X') intermediate. The ability of the 4-Methoxypicolinimidamide ligand to stabilize this transient Ni(III) species is critical for the success of the coupling.

-

Reductive Elimination: The final step is the reductive elimination from the Ni(III) complex, which forms the desired C(sp²)-C(sp³) bond in the product (Ar-R) and regenerates the active Ni(0) catalyst, thus closing the catalytic cycle.

Comparative Performance: The Advantage of Carboximidamide Ligands

The development of carboximidamide ligands like this compound was driven by the need to overcome the limitations of earlier ligand systems, such as bipyridines, especially for challenging substrates. The table below summarizes the general advantages observed with this class of ligands.

| Feature | Bipyridine Ligands | Carboximidamide Ligands (e.g., 4-Methoxypicolinimidamide) |

| Substrate Scope | Generally effective, but can struggle with electron-rich or sterically hindered aryl halides. | Broader scope, including challenging heteroaryl halides. |

| Reaction Conditions | Often require elevated temperatures. | Can facilitate reactions at lower temperatures, in some cases even room temperature. |

| Selectivity | Can sometimes lead to undesired side reactions like homocoupling. | Generally provides higher selectivity for the cross-coupled product. |

| Catalyst Stability | Can be prone to decomposition under certain conditions. | The strong chelation and tailored electronics enhance catalyst stability and turnover. |

Experimental Protocol: A Representative Cross-Electrophile Coupling

The following protocol is a general representation for the nickel-catalyzed coupling of an aryl bromide with an alkyl iodide using this compound. Researchers should optimize conditions for their specific substrates.

Workflow Diagram

Figure 2: A generalized workflow for a nickel-catalyzed cross-electrophile coupling experiment.

Step-by-Step Procedure

-

Reaction Setup: In an inert atmosphere glovebox, add NiCl₂•DME (5 mol%), this compound (6 mol%), and activated zinc powder (2.5 equivalents) to an oven-dried vial equipped with a magnetic stir bar.

-

Addition of Substrates and Solvent: Add the aryl bromide (1.0 equivalent) followed by anhydrous N,N-dimethylacetamide (DMAc) to achieve a desired concentration (e.g., 0.2 M).

-

Initiation: Add the alkyl iodide (1.5 equivalents) to the vial. Seal the vial and remove it from the glovebox.

-

Reaction: Place the vial in a heating block set to the desired temperature (e.g., 60 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl.

-

Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.

Conclusion and Future Outlook

This compound represents a significant advancement in ligand design for nickel-catalyzed cross-coupling reactions. Its mechanism of action, centered on the stabilization of key nickel intermediates and the facilitation of a radical-based catalytic cycle, enables the efficient synthesis of complex organic molecules from readily available electrophilic starting materials. This has profound implications for drug discovery and development, where the ability to rapidly generate and modify molecular scaffolds is paramount. Future research will likely focus on further expanding the substrate scope of reactions employing this and similar ligands, as well as developing asymmetric variants for the enantioselective synthesis of chiral molecules. The continued study of the nuanced mechanistic details of these catalytic systems will undoubtedly pave the way for even more powerful and selective synthetic methodologies.

An In-depth Technical Guide to the Structural Analysis of 4-Methoxypicolinimidamide Hydrochloride

Introduction: Unveiling the Molecular Architecture of a Key Catalytic Ligand

4-Methoxypicolinimidamide hydrochloride, a compound of significant interest in modern organic synthesis, has emerged as a crucial ligand in nickel-catalyzed cross-coupling reactions.[1] Its ability to facilitate the formation of challenging carbon-carbon and carbon-heteroatom bonds has positioned it as a valuable tool for medicinal chemists and materials scientists. A thorough understanding of its three-dimensional structure is paramount for optimizing its catalytic activity, developing novel analogues, and ensuring its quality and stability in various applications.

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound. We will delve into the core analytical techniques, outlining not just the "how" but, more importantly, the "why" behind each experimental choice. This document is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural characterization of this important molecule.

Physicochemical Properties: The Foundation of Structural Analysis

Before embarking on sophisticated spectroscopic and crystallographic studies, a fundamental understanding of the physicochemical properties of this compound is essential. These properties not only provide initial quality control metrics but also inform the selection of appropriate analytical conditions.

| Property | Value | Source |

| CAS Number | 1179361-66-0 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₀ClN₃O | --INVALID-LINK-- |

| Molecular Weight | 187.63 g/mol | --INVALID-LINK-- |

| Melting Point | 174-176 °C | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility (Picolinimidamide HCl) | 2.22 mg/mL (water) | --INVALID-LINK--[2] |

| pKa (estimated for amidinium ion) | ~8-10 | Inferred from typical amidinium pKa values |

Note: Solubility data is for the parent picolinimidamide hydrochloride and serves as an estimate.

Synthesis and Salt Formation: A Proposed Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Procedure

Part 1: Synthesis of 4-Methoxypicolinimidamide (Free Base)

-

Starting Material: Begin with 4-methoxypicolinonitrile.

-

Reaction Conditions: A common method for converting nitriles to imidates, and subsequently to amidines, is the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imidate hydrochloride, which is then reacted with ammonia to yield the amidine.

-

Work-up and Isolation: The reaction mixture is typically neutralized with a base to liberate the free amidine. The product can then be extracted into an organic solvent, dried, and the solvent removed under reduced pressure.

Part 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 4-Methoxypicolinimidamide free base in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) to the stirred solution of the free base.

-

Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield the final product.

Spectroscopic Elucidation: Deciphering the Molecular Signature

Spectroscopic techniques provide a wealth of information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton adjacent to the methoxy group will be the most shielded, while the proton between the nitrogen and the imidamide group will be the most deshielded. The coupling patterns (doublets and triplets) will reveal the connectivity of these protons.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, likely in the range of δ 3.8-4.2 ppm.

-

Amidine Protons (-C(=NH)NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can be highly variable depending on the solvent and concentration. In the hydrochloride salt, the protonated nitrogen will lead to a downfield shift of the attached protons.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

-

Expected Chemical Shifts (δ):

-

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the methoxy group will be the most shielded, while the carbon of the imidamide group will be significantly deshielded.

-

Imidamide Carbon (-C(=NH)NH₂): This carbon is expected to appear in the range of δ 150-165 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is anticipated.

-

Expert Insights: The Impact of Protonation

The formation of the hydrochloride salt will lead to protonation of one of the nitrogen atoms, most likely the more basic sp²-hybridized nitrogen of the pyridine ring or the imidamide group. This protonation will cause a significant downfield shift of the signals for the protons and carbons in the vicinity of the positive charge.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine/Imine) | 3300-3500 | Medium-Strong, Broad | In the hydrochloride salt, the N-H stretches of the protonated amine will be prominent and may overlap with other N-H stretches. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | |

| C-H Stretch (Aliphatic, -OCH₃) | 2850-3000 | Medium | |

| C=N Stretch (Imine) | 1640-1690 | Medium-Strong | This is a key diagnostic peak for the imidamide group. |

| C=C and C=N Stretch (Pyridine Ring) | 1400-1600 | Medium-Strong | A series of bands characteristic of the aromatic pyridine ring. |

| C-O Stretch (Methoxy) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Strong | |

| C-N Stretch | 1250-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the preferred technique.

-

Expected Molecular Ion: In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺, where M is the free base (4-Methoxypicolinimidamide). This would correspond to an m/z of 152.08.

-

Isotope Pattern: The presence of chlorine in the sample might be observed as an adduct ion, [M+Cl]⁻, in negative ion mode, which would exhibit the characteristic 3:1 isotopic pattern for ³⁵Cl and ³⁷Cl.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. 51285-26-8 | Picolinimidamide hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

The Amidine Moiety: A Cornerstone in Nitric Oxide Synthase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a fleeting yet pivotal signaling molecule, governs a vast array of physiological processes, from vasodilation to neurotransmission. Its production is meticulously controlled by a family of enzymes known as nitric oxide synthases (NOS). The dysregulation of NOS activity is implicated in a multitude of pathological conditions, making these enzymes a critical target for therapeutic intervention. The development of selective NOS inhibitors has been a paramount objective in medicinal chemistry. Among the various chemical scaffolds explored, compounds bearing the amidine functional group have emerged as a particularly fruitful class of inhibitors. This guide provides a comprehensive exploration of the multifaceted role of the amidine function in NOS inhibition, delving into its chemical properties as an L-arginine mimetic, the intricate mechanisms of inhibition, structure-activity relationships, and the practical methodologies for their characterization.

The Rationale for Amidine-Based NOS Inhibition: Mimicking the Natural Substrate

The natural substrate for all NOS isoforms is L-arginine, which features a distinctive guanidinium group. This functional group, being protonated at physiological pH, plays a crucial role in binding to the active site of the enzyme. The design of competitive NOS inhibitors has largely centered on creating molecules that can effectively mimic the binding of L-arginine. The amidine group has proven to be an exceptional bioisostere of the guanidinium moiety.

Physicochemical Properties: A Tale of Two Cations

The success of the amidine group as a guanidinium surrogate lies in the remarkable similarities in their physicochemical properties upon protonation, forming the amidinium and guanidinium cations, respectively.

-

Charge Delocalization and Planarity: Both the guanidinium and amidinium cations are planar and exhibit significant charge delocalization across their N-C-N frameworks through resonance. This delocalization stabilizes the positive charge and is a key feature for recognition by the NOS active site. The guanidinium cation possesses three nitrogen atoms over which the positive charge is delocalized, while the amidinium cation has two.[1]

-

Basicity: The guanidinium group is one of the strongest organic bases, with a pKa of its conjugate acid around 13.5. This ensures it is almost exclusively protonated at physiological pH. Amidines are also strongly basic, with pKa values of their conjugate acids typically ranging from 10 to 12, ensuring a significant population of the protonated, active form at pH 7.4.[1]

-

Hydrogen Bonding Capacity: The protonated guanidinium group of L-arginine forms a network of hydrogen bonds with a conserved glutamate residue (Glu371 in iNOS) and other active site residues, anchoring the substrate in the correct orientation for catalysis. The amidinium cation, with its N-H protons, can effectively replicate these critical hydrogen bonding interactions.

Mechanisms of NOS Inhibition by Amidine-Containing Compounds

Amidine-based inhibitors exhibit a fascinating diversity in their mechanisms of action, ranging from simple competitive inhibition to complex irreversible inactivation of the enzyme.

Reversible Competitive Inhibition

The most straightforward mechanism involves the amidine-containing molecule binding to the L-arginine binding site, directly competing with the natural substrate. The affinity of these inhibitors is dictated by how well they mimic the binding of L-arginine and any additional interactions their unique structural features may have with the active site.

Irreversible Inhibition: A Unique Mechanism of Enzyme Inactivation

A particularly intriguing aspect of some amidine-based inhibitors, such as N5-(1-iminoethyl)-L-ornithine (L-NIO) and the highly selective iNOS inhibitor 1400W, is their ability to cause time-dependent, irreversible inactivation of the enzyme.[2] This inactivation follows a unique mechanism that leads to the destruction of the enzyme's heme cofactor.[2]

The proposed mechanism involves the amidine inhibitor binding to the active site. However, due to steric hindrance or altered electronics imparted by the amidine substituent (e.g., a methyl group in L-NIO), the protonation of a key heme-peroxy intermediate is impeded. This stalls the normal catalytic cycle and shunts the enzyme down a pathway resembling that of heme oxygenase, leading to the oxidative destruction of the heme porphyrin ring to form biliverdin and the release of iron.[2] Remarkably, this inactivation can occur without any chemical modification of the inhibitor molecule itself.

Structure-Activity Relationships (SAR) of Amidine-Based NOS Inhibitors

The potency and isoform selectivity of amidine-based inhibitors can be exquisitely tuned by modifying their chemical structures.

The Amidine Group and its Substituents

The nature of the substituent on the amidine carbon atom is critical. For a series of L-NIO analogues, it was found that increasing the size of the alkyl group on the amidine moiety generally leads to a decrease in inhibitory potency.[2] For some series, a primary or secondary carbon adjacent to the imino carbon of the amidine group was found to be a common feature for compounds that produced irreversible inhibition.[2]

Exploiting Isoform Differences for Selectivity

While the active sites of the three NOS isoforms are highly conserved, subtle differences can be exploited to achieve selectivity. The development of 1400W was a landmark in achieving high selectivity for iNOS over eNOS and nNOS. This selectivity arises from specific interactions of the inhibitor's backbone with residues outside the immediate L-arginine binding pocket, which differ between the isoforms.

Table 1: Potency and Selectivity of Representative Amidine-Based NOS Inhibitors

| Inhibitor | Target NOS | IC50 / Ki | Selectivity | Reference |

| L-NIO | nNOS (rat) | Ki = 0.1 µM | Non-selective | [3] |

| eNOS (bovine) | Ki = 12 µM | [3] | ||

| iNOS (mouse) | Ki = 60 µM | [3] | ||

| 1400W | nNOS (human) | Ki = 2 µM | iNOS selective | [3] |

| eNOS (human) | Ki = 50 µM | [3] | ||

| iNOS (human) | Ki ≤ 7 nM | [4] | ||

| Nω-propyl-L-arginine (NPA) | nNOS (bovine) | Ki = 0.06 µM | nNOS selective | [3] |

| eNOS (bovine) | Ki = 8.5 µM | [3] | ||

| iNOS (murine) | Ki = 180 µM | [3] | ||

| CM544 | iNOS (human) | IC50 = 0.056 µM | iNOS selective | [5] |

Experimental Protocols for Characterizing Amidine-Based NOS Inhibitors

Rigorous biochemical characterization is essential to understand the potency, selectivity, and mechanism of action of novel amidine-based NOS inhibitors.

Workflow for Inhibitor Characterization

Detailed Protocol: NOS Activity Measurement using the Griess Assay

This protocol measures the production of nitrite (NO₂⁻), a stable oxidation product of NO.

Materials:

-

NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA.

-

Enzyme Source: Purified NOS enzyme or cell/tissue lysate.

-

Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, and CaCl₂.

-

Substrate: L-arginine.

-

Nitrate Reductase and its cofactors.

-

Griess Reagent: A mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine (NED).

-

Sodium Nitrite (NaNO₂) standard solution.

-

96-well microplate and plate reader.

Procedure:

-

Prepare a Nitrite Standard Curve: Prepare a series of dilutions of the NaNO₂ standard in NOS Assay Buffer (e.g., 0-100 µM).

-

Set up the NOS Reaction: In a microcentrifuge tube, prepare the reaction mixture containing NOS Assay Buffer, cofactors, the test inhibitor at various concentrations, and the enzyme source.

-

Initiate the Reaction: Add L-arginine to start the reaction. Include a "no enzyme" control and a "no inhibitor" positive control.

-

Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the Reaction: Terminate the reaction by heating or adding a precipitating agent. Centrifuge to pellet any precipitate.

-

Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), incubate the supernatant with nitrate reductase and its cofactors to convert nitrate to nitrite.

-

Griess Reaction: Add the Griess reagent to the standards and samples in a 96-well plate.

-

Measure Absorbance: After a short incubation at room temperature, protected from light, measure the absorbance at 540 nm.

-

Data Analysis: Subtract the blank reading, plot the standard curve, and determine the nitrite concentration in your samples. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[6]

Determining the Mechanism of Inhibition

-

Reversibility: To assess whether the inhibition is reversible or irreversible, the enzyme can be pre-incubated with the inhibitor, and then the mixture is subjected to dialysis or gel filtration to remove the unbound inhibitor. The activity of the enzyme is then measured and compared to a control that was not treated with the inhibitor. A lack of recovery of enzyme activity suggests irreversible inhibition.

-

Time-Dependence: To investigate if the inhibition is time-dependent, the enzyme and inhibitor are pre-incubated together for various periods before the addition of the substrate to start the reaction. A progressive increase in inhibition with longer pre-incubation times is indicative of time-dependent inhibition.[7]

Conclusion and Future Perspectives

The amidine functional group has proven to be an invaluable component in the design of potent and selective NOS inhibitors. Its ability to effectively mimic the guanidinium group of L-arginine has provided a solid foundation for the development of a diverse range of inhibitors with various mechanisms of action. The discovery of irreversible inhibitors like 1400W, which operate through a unique heme-destructive mechanism, has opened new avenues for therapeutic intervention in diseases characterized by iNOS overexpression, such as inflammatory disorders and certain cancers.

Future research in this field will likely focus on refining the selectivity of amidine-based inhibitors for the different NOS isoforms, particularly for nNOS, to address neurological disorders. Furthermore, a deeper understanding of the structural determinants of irreversible inhibition could lead to the design of novel inactivators with improved pharmacological profiles. The continued application of the principles and experimental approaches outlined in this guide will undoubtedly propel the development of the next generation of amidine-based NOS inhibitors for both research and clinical use.

References

- 1. Basicity of Amidines and Guanidines [unacademy.com]

- 2. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the selectivity of neuronal NOS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digibug.ugr.es [digibug.ugr.es]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Methoxypicolinimidamide hydrochloride in Nickel-Catalyzed Cross-Coupling

Abstract

Nickel-catalyzed cross-coupling has emerged as a powerful and cost-effective alternative to traditional palladium-based methodologies, offering unique reactivity for forging carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the rational design and selection of ligands that can stabilize reactive nickel intermediates and orchestrate the catalytic cycle. This document provides a detailed guide to the application of 4-Methoxypicolinimidamide hydrochloride, a highly effective pyridyl carboxamidine ligand, in nickel-catalyzed cross-electrophile coupling reactions. We will delve into the mechanistic underpinnings of its function, present a robust, step-by-step protocol for its use, and offer practical guidance on reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this technology for the synthesis of complex molecules, particularly those containing valuable nitrogen heterocycles.

Introduction: The Ascendancy of Nickel Catalysis and the Role of N,N-Ligands

Transition metal-catalyzed cross-coupling is a cornerstone of modern organic synthesis.[1] While palladium has historically dominated the field, nickel catalysis has garnered significant attention due to nickel's lower cost, earth abundance, and distinct mechanistic pathways.[1][2] Nickel catalysts can access a range of oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling unique single-electron transfer (SET) and radical-mediated pathways that are often inaccessible to palladium.[3][4] This reactivity is particularly advantageous for coupling challenging electrophiles, such as alkyl halides and other C(sp³)-hybridized partners.[3]

The performance of any nickel catalyst is inextricably linked to its ligand sphere. Ligands are not passive spectators; they actively control the catalyst's stability, solubility, and electronic properties, thereby dictating the efficiency and selectivity of the reaction.[2][5] While extensive phosphine-based ligand libraries exist for palladium, many nickel-catalyzed reactions, especially cross-electrophile couplings, perform better with nitrogen- and oxygen-based ligands.[5]

This compound, a derivative of picolinamide, has proven to be a highly effective N,N'-bidentate ligand for a variety of nickel-catalyzed transformations.[6] Its robust coordination to the nickel center and tunable electronic properties make it ideal for facilitating the coupling of diverse and pharmaceutically relevant substrates.[5] Specifically, the electron-donating methoxy group can accelerate key steps in the catalytic cycle, such as oxidative addition, leading to faster reaction times and improved efficiency, even at room temperature. This application note will provide the necessary technical details to successfully implement this ligand in your research.

Ligand Profile: this compound

This pyridyl carboxamidine ligand, sometimes referred to as a "Weix 2-pyridylcarboxamidine ligand," is a white to off-white solid that has demonstrated exceptional utility in enabling the coupling of nitrogen heterocycles with alkyl halides.[6]

| Property | Value |

| Synonym(s) | Weix 2-pyridylcarboxamidine ligand |

| CAS Number | 1179361-66-0 |

| Molecular Formula | C₇H₁₀ClN₃O[7] |

| Molecular Weight | 187.63 g/mol [7] |

| Appearance | Powder or solid[7] |

| Melting Point | 174-176 °C[7] |

The "Why": Mechanistic Rationale

This compound functions within a nickel-catalyzed reductive cross-electrophile coupling manifold. In this paradigm, two distinct electrophiles (e.g., an aryl halide and an alkyl halide) are coupled using a stoichiometric amount of a chemical reductant, such as zinc or manganese powder, thereby avoiding the need for pre-formed, often sensitive organometallic reagents.[8]

The catalytic cycle is generally understood to proceed through the following key stages, facilitated by the ligand:

-

Reduction of Precatalyst : A Ni(II) precatalyst (e.g., NiCl₂·glyme) is reduced by the stoichiometric reductant (Zn⁰) to a catalytically active Ni(0) species.

-

Oxidative Addition : The more reactive electrophile (typically the aryl or heteroaryl halide) undergoes oxidative addition to the Ni(0) center, forming a Ni(II)-aryl intermediate. The electron-donating nature of the 4-methoxypicolinimidamide ligand enriches the nickel center, promoting this crucial step.

-

Single-Electron Transfer (SET) & Radical Formation : The Ni(II)-aryl complex interacts with the second electrophile (the alkyl halide). A single electron is transferred from the nickel complex (often involving further reduction by Zn⁰) to the alkyl halide, causing it to fragment into an alkyl radical and a halide anion.

-

Radical Capture/Rebound : The highly reactive alkyl radical is rapidly captured by the nickel complex.

-

Reductive Elimination : The final C(sp²)-C(sp³) bond is formed via reductive elimination from the nickel center, releasing the desired product and regenerating a low-valent nickel species that can re-enter the catalytic cycle.

Caption: A simplified representation of a nickel-catalyzed cross-electrophile coupling cycle.

Detailed Experimental Protocol: A Representative C(sp²)-C(sp³) Coupling

This protocol describes a general procedure for the nickel-catalyzed reductive coupling of a heteroaryl bromide with a primary alkyl bromide.

Reaction: Coupling of 2-bromo-6-methoxypyridine with 1-bromobutane.

4.1 Materials and Equipment

-

Chemicals:

-

Nickel(II) chloride dimethoxyethane adduct (NiCl₂·glyme)

-

This compound (Ligand)

-

Zinc dust (<10 micron, activated)

-

2-bromo-6-methoxypyridine (Heteroaryl halide)

-

1-bromobutane (Alkyl halide)

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM) for workup and chromatography

-

Saturated aqueous ammonium chloride (NH₄Cl)[9]

-

Brine, Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Nitrogen- or Argon-filled glovebox

-

Schlenk line (optional, for rigorous anaerobic technique)

-

4 mL screw-cap vials with PTFE-lined caps

-

Magnetic stir plate and stir bars

-

Standard laboratory glassware (flasks, funnels, graduated cylinders)

-

Rotary evaporator

-

Silica gel for column chromatography

-

4.2 Reagent Preparation and Handling

-

CAUTION: Nickel compounds are potential carcinogens and should be handled with care. All manipulations should be performed in a well-ventilated fume hood or glovebox. Consult Safety Data Sheets (SDS) for all chemicals before use.[10]

-

Anaerobic Conditions: Nickel-catalyzed reactions are highly sensitive to oxygen.[9] All solvents must be anhydrous, and the reaction setup must be performed under an inert atmosphere (N₂ or Ar).

-

Zinc Activation: If using older zinc dust, it may require activation. Stir the zinc dust in 1M HCl for 2-3 minutes, then filter and wash successively with water, ethanol, and ether. Dry thoroughly under vacuum before taking into the glovebox.

-

Ligand Handling: this compound is a combustible solid.[7] Store in a cool, dry place away from ignition sources.[11]

4.3 Step-by-Step Reaction Setup

All steps involving solids should be performed inside a glovebox.

-

Vial Preparation: To a 4 mL screw-cap vial containing a magnetic stir bar, add NiCl₂·glyme (5.5 mg, 0.025 mmol, 5 mol%).

-

Add Ligand: Add this compound (5.6 mg, 0.03 mmol, 6 mol%).

-

Add Reductant: Add zinc dust (49 mg, 0.75 mmol, 1.5 equiv).

-

Add Heteroaryl Halide: Add 2-bromo-6-methoxypyridine (94 mg, 0.5 mmol, 1.0 equiv).

-

Add Solvent: Add anhydrous DMA (1.0 mL).

-

Add Alkyl Halide: Add 1-bromobutane (82 mg, 0.6 mmol, 1.2 equiv) via syringe.

-

Seal and React: Tightly seal the vial with its PTFE-lined cap. Remove the vial from the glovebox.

-

Reaction Conditions: Place the vial on a magnetic stir plate and stir vigorously at room temperature (25 °C) for 12-24 hours.

Caption: Experimental workflow from setup to purification.

4.4 Reaction Monitoring and Work-up

-

Monitoring: The reaction progress can be monitored by taking a small aliquot, quenching it with water, extracting with EtOAc, and analyzing by TLC or GC-MS.

-

Quenching: Upon completion, carefully uncap the vial and dilute the reaction mixture with 20 mL of EtOAc.

-

Filtration: Filter the mixture through a pad of Celite to remove excess zinc and inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).[9]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

4.5 Purification

The crude product is purified by flash column chromatography on silica gel using a hexanes/EtOAc gradient to yield the pure 2-butyl-6-methoxypyridine.

Optimization and Troubleshooting

The success of nickel-catalyzed cross-coupling is often sensitive to subtle changes in reaction parameters.

| Parameter | Recommendation & Rationale |

| Nickel Precatalyst | NiCl₂·glyme is a good starting point as it is inexpensive and air-stable. Other sources like Ni(COD)₂ can be used but require more stringent handling. |

| Ligand Loading | A slight excess of ligand relative to the nickel catalyst (e.g., 1.2:1 L/Ni ratio) is often optimal to ensure the metal center remains coordinated. |

| Solvent | Polar aprotic solvents like DMA, NMP, or DMF are generally effective. Solvent choice can significantly impact solubility and reaction rates. |

| Reductant | Zinc is a common and effective reductant. In some cases, manganese (Mn) may offer different reactivity or selectivity. |

| Temperature | While many reactions with this ligand proceed at room temperature, gentle heating (40-60 °C) may be required for less reactive substrates. |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Impure solvent/reagents; Inactive reductant. | Ensure rigorous inert atmosphere technique; Use freshly distilled/anhydrous solvents; Activate zinc powder before use. |

| Formation of Side Products | Aryl-aryl homocoupling; Alkyl halide reduction (protodehalogenation). | Lower the reaction temperature; Screen different solvents; Ensure slow addition of the alkyl halide. |

| Poor Reproducibility | Inconsistent quality of reagents (especially reductant); Trace oxygen or water. | Use reagents from a single, reliable batch; Re-verify inert atmosphere setup and solvent purity. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[11]

-

Handling: Handle this compound and nickel precursors in a well-ventilated fume hood or glovebox to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

-

Storage: Store the ligand in a tightly sealed container in a cool, dry place.[11]

-

Disposal: Dispose of all chemical waste, especially nickel-containing residues, in accordance with local and institutional regulations.

Conclusion

This compound is a versatile and highly effective ligand for advancing modern nickel-catalyzed cross-coupling reactions. Its electron-rich nature and robust coordinating ability enable the efficient synthesis of valuable C(sp²)-C(sp³) coupled products under mild conditions. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can reliably employ this powerful tool to accelerate discovery and development in chemical synthesis and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Nickel catalysis: Insights for catalyst selection - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. youtube.com [youtube.com]

- 5. New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. This compound = 95 1179361-66-0 [sigmaaldrich.com]

- 8. asset.library.wisc.edu [asset.library.wisc.edu]

- 9. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols: 4-Methoxypicolinimidamide Hydrochloride in sp2-sp3 Cross-Electrophile Coupling

Introduction: The Imperative for sp3-Rich Scaffolds in Modern Chemistry

The construction of carbon-carbon bonds, particularly those linking a planar sp2-hybridized carbon (often from an aromatic or heteroaromatic ring) and a tetrahedral sp3-hybridized carbon, is a cornerstone of modern organic synthesis. These C(sp2)-C(sp3) linkages are ubiquitous motifs in pharmaceuticals, natural products, and advanced materials.[1] The increasing demand for molecules with greater three-dimensional complexity to explore new chemical space and improve pharmacokinetic properties has intensified the focus on developing robust and versatile C(sp2)-C(sp3) coupling methodologies.[2]

Traditionally, these bonds were forged using pre-formed organometallic nucleophiles (like Grignard or organoboron reagents) with aryl electrophiles. However, the preparation and handling of these sensitive reagents can limit functional group tolerance and substrate scope.[1][3] Reductive cross-electrophile coupling has emerged as a powerful alternative, directly uniting two electrophiles—an aryl halide and an alkyl halide—in the presence of a transition metal catalyst and a terminal reductant.[3][4][5] This approach circumvents the need for sensitive organometallic intermediates, offering broader functional group compatibility and utilizing readily available starting materials.[6]

Nickel has proven to be a uniquely effective catalyst for these transformations due to its ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and engage in radical pathways.[7][8][9] The success of these reactions, however, is critically dependent on the choice of ligand, which modulates the catalyst's reactivity, stability, and selectivity. This guide focuses on the application of 4-Methoxypicolinimidamide hydrochloride , a specialized pyridyl carboxamidine ligand, in facilitating challenging nickel-catalyzed C(sp2)-C(sp3) cross-electrophile coupling reactions.[10][11][12]

The Role of this compound: A Ligand Designed for Robustness

Standard bidentate nitrogen ligands, such as bipyridines, have been foundational in the development of nickel-catalyzed cross-couplings.[13][14] However, for particularly challenging substrates, such as electron-rich or sterically hindered heteroaryl halides, these ligands can fall short. This compound was developed to address these limitations.[11][12]

Key Attributes:

-

Strong σ-Donation: The carboximidamide moiety is a strong electron donor, which helps to stabilize the nickel center throughout the catalytic cycle.

-

Enhanced Solubility and Stability: The hydrochloride salt form ensures the ligand is a bench-stable solid, simplifying handling and weighing.

-

Facilitating Reductive Elimination: The ligand's electronic properties are tuned to promote the crucial C-C bond-forming reductive elimination step from a high-valent Ni(III) intermediate.[8]

-

Broad Substrate Scope: It has been shown to be particularly effective in the coupling of diverse and complex nitrogen-containing heterocycles with a range of primary and secondary alkyl halides.[10][11][12]

Mechanistic Underpinnings: A Radical-Mediated Nickel Catalytic Cycle

The precise mechanism of nickel-catalyzed cross-electrophile coupling is complex and can vary depending on the specific substrates, ligand, and reductant used. However, a generally accepted pathway involves a radical chain process where different nickel oxidation states play key roles.[4][8][15] The use of nitrogen-based ligands like this compound typically favors mechanisms involving radical intermediates.[9][16]

The catalytic cycle can be visualized as follows:

Caption: Proposed Catalytic Cycle for Ni-Catalyzed Cross-Electrophile Coupling.

Causality Behind the Cycle:

-

Activation of the Catalyst: The reaction initiates with the reduction of a Ni(II) precatalyst (e.g., NiCl2) by a stoichiometric reductant (like Zinc or Manganese powder) to generate the active Ni(0) species, which is complexed with the 4-Methoxypicolinimidamide ligand (L).

-

Selective Oxidative Addition: The electron-rich L-Ni(0) complex preferentially undergoes oxidative addition into the C(sp2)-X bond of the aryl halide (Ar-X), which is typically more reactive than the C(sp3)-X bond of the alkyl halide. This forms a stable L-Ni(II)-Ar intermediate.[15]

-

Reduction to Ni(I): The L-Ni(II)-Ar species is then reduced by another equivalent of the reductant to form a crucial L-Ni(I) intermediate.[13]

-

Radical Generation & Capture: The L-Ni(I) complex can then activate the alkyl halide (R-X). This often occurs via a halogen-atom abstraction to generate an alkyl radical (R•) and a L-Ni(II)-X species.[8] The highly reactive alkyl radical is then rapidly trapped by the on-cycle L-Ni(I) species to form a high-valent L-Ni(III)(Ar)(R) intermediate.[7][8]

-

Reductive Elimination: This L-Ni(III) species undergoes the final, productive C-C bond-forming reductive elimination to release the desired Ar-R product and regenerate the L-Ni(0) catalyst, which re-enters the catalytic cycle.[1]

The 4-Methoxypicolinimidamide ligand is crucial in stabilizing the various nickel oxidation states and facilitating the kinetics of the oxidative addition and reductive elimination steps, thereby preventing unwanted side reactions like homocoupling.[14]

Experimental Protocols

General Considerations & Best Practices (Self-Validating System)

-

Inert Atmosphere: Nickel catalysts, particularly in their low-valent states, are sensitive to oxygen. All reactions must be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

-

Anhydrous Solvents: Trace amounts of water can protonolyze organonickel intermediates, leading to reduction of the starting material and reduced yields.[14] Use of anhydrous solvents is critical.

-

Reductant Activation: Metallic reductants like Zinc or Manganese powder can have a passivating oxide layer. Pre-activation (e.g., with dilute HCl for Zn) is sometimes necessary for optimal reactivity, though often fresh, fine-powder reductants are sufficient.

-

Reagent Purity: Ensure the purity of aryl and alkyl halides. Impurities can inhibit the catalyst.

Representative Protocol: Coupling of 4-Bromobenzonitrile with 1-Bromopentane

This protocol describes a representative C(sp2)-C(sp3) cross-electrophile coupling reaction.

Workflow Overview:

Caption: Experimental Workflow for Cross-Electrophile Coupling.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar, add NiCl2(dme) (2.2 mg, 0.01 mmol, 5 mol%), This compound (2.8 mg, 0.015 mmol, 7.5 mol%), and Manganese powder (<50 mesh, 22 mg, 0.4 mmol, 2.0 equiv.).

-

Causality: NiCl2(dme) is a convenient, moderately air-stable Ni(II) precatalyst. A slight excess of the ligand is used to ensure full coordination to the nickel center. Manganese is a cost-effective and efficient reductant for this transformation.

-

-

Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and purge with dry Argon or Nitrogen for 10-15 minutes.

-

Addition of Aryl Halide & Solvent: Under a positive pressure of inert gas, add 4-bromobenzonitrile (36.4 mg, 0.2 mmol, 1.0 equiv.). Subsequently, add 1.0 mL of anhydrous N,N-dimethylacetamide (DMA) via syringe.

-

Causality: DMA is a polar aprotic solvent that helps to dissolve the reagents and stabilize the charged intermediates in the catalytic cycle.

-

-

Addition of Alkyl Halide: Add 1-bromopentane (33.2 mg, 0.22 mmol, 1.1 equiv.) via syringe.

-

Causality: A slight excess of the alkyl halide is often used to ensure complete consumption of the limiting aryl halide.

-

-

Reaction: Place the vial in a pre-heated heating block or oil bath set to 60 °C and stir vigorously for 12-24 hours.

-

Causality: Moderate heating is typically required to overcome the activation barriers for oxidative addition and reductive elimination. Reaction progress can be monitored by TLC or GC-MS.

-

-

Workup: After cooling to room temperature, uncap the vial and quench the reaction by carefully adding 2 mL of 1 M HCl. Stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 4-pentylbenzonitrile.

Data Summary and Scope

The utility of this compound is demonstrated by its effectiveness across a range of substrates. The following table summarizes typical reaction parameters and expected outcomes.

| Aryl Halide (Ar-X) | Alkyl Halide (R-X) | Ni Precatalyst | Reductant | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 4-Bromobenzonitrile | 1-Bromopentane | NiCl2(dme) | Mn | DMA | 60 | 16 | 75-85 |

| 2-Chloropyridine | 1-Bromohexane | NiCl2 | Zn | DMA | 50 | 24 | 65-75 |

| 3-Bromoquinoline | 2-Bromopropane | NiCl2(dme) | Mn | NMP | 70 | 18 | 60-70 |

| Methyl 4-bromobenzoate | Bromocyclopentane | NiBr2 | Mn | DMA | 60 | 16 | 70-80 |

Data is representative and synthesized from typical outcomes reported in the literature for similar systems.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion / Stalled Reaction | - Inactive reductant (oxide layer)- Catalyst deactivation (O2/H2O)- Impure reagents | - Use fresh, high-purity reductant or pre-activate it.- Ensure rigorous inert atmosphere and use of anhydrous solvents.- Purify starting materials. |

| High Levels of Homocoupling (Ar-Ar) | - Rate of Ar-X oxidative addition is much faster than subsequent steps.- Reductant is too reactive. | - Lower the reaction temperature.- Screen alternative reductants (e.g., switch from Zn to Mn).- Adjust the ligand-to-metal ratio. |

| Reduction of Aryl Halide (Ar-H) | - Presence of protic impurities (e.g., water).- Protonolysis of Ni-Ar intermediate. | - Use rigorously dried solvents and reagents.- Add a non-coordinating base or proton sponge in small amounts. |

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Toolbox for C(sp2)-C(sp3) Cross-coupling Reactions: Ligands for Reductive Cross-Electrophile Coupling (CEC) | TCI Deutschland GmbH [tcichemicals.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. oaepublish.com [oaepublish.com]

- 5. asset.library.wisc.edu [asset.library.wisc.edu]

- 6. High-Throughput Photo- and Electrochemical sp2–sp3 Cross-Electrophile Coupling to Access Novel Tedizolid Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. alfachemic.com [alfachemic.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. This compound = 95 1179361-66-0 [sigmaaldrich.com]

- 13. Mechanistic studies of Ni catalyzed cross-electrophile coupling reactions - American Chemical Society [acs.digitellinc.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Methoxypicolinimidamide hydrochloride in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 4-Methoxypicolinimidamide hydrochloride as a highly effective ligand in nickel-catalyzed cross-coupling reactions. Developed to address the persistent challenge of coupling Lewis basic nitrogen heterocycles with alkyl halides, this ligand has proven instrumental in forging C(sp²)–C(sp³) bonds, a critical transformation in medicinal chemistry and materials science. These notes offer an in-depth look at the ligand's properties, its mechanistic role in catalysis, detailed, field-proven protocols for its synthesis and in situ catalytic application, and a summary of its performance with various substrates.

Introduction: Overcoming Challenges in Heterocycle Alkylation

The alkylation of nitrogen-containing heterocycles is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. However, traditional cross-coupling methods often falter when dealing with Lewis basic heteroaryl halides, which can coordinate to and deactivate the metal catalyst. This compound has emerged as a powerful solution to this problem, demonstrating remarkable efficacy as a ligand in nickel-catalyzed cross-electrophile coupling reactions.[1] This pyridyl carboxamidine ligand, notably utilized in the laboratory of Daniel Weix, facilitates the coupling of a wide array of nitrogen-containing heterocycles with both primary and secondary alkyl halides.

The strategic placement of a methoxy group at the 4-position of the pyridine ring enhances the ligand's electron-donating ability. This electronic modification is crucial for promoting the oxidative addition of the aryl halide to the nickel center, a key step in the catalytic cycle, which can lead to faster reaction times and the ability to conduct reactions at room temperature.

Ligand Profile and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonym(s) | Weix 2-pyridylcarboxamidine ligand |

| CAS Number | 1179361-66-0 |

| Molecular Formula | C₇H₁₀ClN₃O |

| Molecular Weight | 187.63 g/mol |

| Appearance | White to off-white powder or solid |

| Melting Point | 174-176 °C |

| Solubility | Soluble in polar aprotic solvents (e.g., DMAc) |

Mechanism of Action: The Role of 4-Methoxypicolinimidamide in Nickel-Catalyzed Cross-Electrophile Coupling